molecular formula C30H27N5O2 B11595767 (2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

(2E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(1-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B11595767
M. Wt: 489.6 g/mol
InChI Key: KZCDLNIVBBESDJ-LVZFUZTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE typically involves multi-step organic reactionsThe final step involves the formation of the prop-2-enenitrile moiety under specific reaction conditions, such as the use of strong bases and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

(2E)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-[2-(4-TERT-BUTYLPHENOXY)-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)PROP-2-ENENITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling cascades . This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Properties

Molecular Formula

C30H27N5O2

Molecular Weight

489.6 g/mol

IUPAC Name

(E)-3-[2-(4-tert-butylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C30H27N5O2/c1-19-9-8-16-35-26(19)33-28(37-22-14-12-21(13-15-22)30(2,3)4)23(29(35)36)17-20(18-31)27-32-24-10-6-7-11-25(24)34(27)5/h6-17H,1-5H3/b20-17+

InChI Key

KZCDLNIVBBESDJ-LVZFUZTISA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/C3=NC4=CC=CC=C4N3C)OC5=CC=C(C=C5)C(C)(C)C

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)C3=NC4=CC=CC=C4N3C)OC5=CC=C(C=C5)C(C)(C)C

Origin of Product

United States

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